2-(1-Cyclohexenyl)ethylamine
Overview
Description
N6,N6-Dimethyladenosine is a modified nucleoside found in various RNA species. It is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine base. This compound plays a significant role in the regulation of RNA function and has been identified in both prokaryotic and eukaryotic organisms .
Mechanism of Action
Target of Action
The primary target of 2-(1-Cyclohexenyl)ethylamine is the construction of a series of morphinans . Morphinans are highly pharmacologically active chemicals and are widely used as analgesic and antitussive agents in clinical treatment .
Mode of Action
It is known that it serves as an important intermediate in the synthesis of morphinans .
Biochemical Pathways
Given its role in the synthesis of morphinans, it can be inferred that it plays a crucial role in the biochemical pathways related to pain and cough suppression .
Result of Action
As an intermediate in the synthesis of morphinans, the action of this compound contributes to the production of these highly pharmacologically active chemicals. These chemicals are known to have analgesic and antitussive effects .
Action Environment
Safety data suggests that care should be taken to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .
Biochemical Analysis
Biochemical Properties
It has been employed as a substrate for allylic hydroxylation reactions in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . These are used to fabricate optoelectronic-compatible heterostructures .
Cellular Effects
Given its role as an intermediate in the synthesis of morphinans, it may indirectly influence various cellular processes through the actions of these compounds .
Temporal Effects in Laboratory Settings
It has been synthesized in a continuous flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method was up to 56% in a total residence time of 44.5 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Dimethyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of N6,N6-Dimethyladenosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. These enzymes are often derived from microbial sources and are used under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N6,N6-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine, while substitution reactions can produce various substituted adenosine derivatives .
Scientific Research Applications
N6,N6-Dimethyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and nucleoside modifications.
Biology: This compound is crucial in understanding RNA modifications and their role in gene expression regulation.
Medicine: Research has shown its potential involvement in various diseases, including cancer and metabolic disorders.
Comparison with Similar Compounds
N6-Methyladenosine: A single methyl group at the sixth position.
1-Methyladenosine: A methyl group at the first position.
N6,2’-O-Dimethyladenosine: Methyl groups at the sixth position and the 2’-hydroxyl group of the ribose.
Uniqueness: N6,N6-Dimethyladenosine is unique due to the presence of two methyl groups at the sixth position, which provides distinct structural and functional properties compared to other methylated adenosines. This dual methylation can lead to different biological effects and regulatory mechanisms .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMXOOVKMKODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063011 | |
Record name | 1-Cyclohexene-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3399-73-3 | |
Record name | 1-Cyclohexene-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Cyclohexenyl)ethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexene-1-ethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyclohexene-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1-ene-1-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXENYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the allylic moiety in 2-(1-Cyclohexenyl)ethylamine for its interaction with DBM?
A: The allylic moiety in CyHEA plays a crucial role in both its substrate activity and its inhibitory effect on DBM. [] The presence of the allylic hydrogen allows for its abstraction by DBM, leading to the formation of the reactive allylic radical intermediate. This radical is responsible for both the formation of the hydroxylated product and the mechanism-based inactivation of the enzyme. [] Acyclic, non-conjugated olefinic analogues show significantly lower substrate activity and inhibitory potential, highlighting the importance of the cyclic structure and the conjugated double bond in CyHEA for its interaction with DBM. []
Q2: What spectroscopic data are available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound. These include:
- NMR Spectroscopy: Both proton and carbon NMR data, including one-bond JCH coupling constants, have been reported. [, ] Nitrogen NMR data, including chemical shifts, have also been experimentally determined and calculated using density functional theory (DFT) methods. []
- FT-IR Spectroscopy: Experimental FT-IR data for CyHEA have been obtained and analyzed. [] Additionally, FT-IR spectroscopy has been used to investigate CyHEA complexes with transition metals like nickel and cobalt. [, , ]
Q3: Have there been any computational studies on this compound?
A: Yes, computational chemistry methods have been employed to study CyHEA. DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have successfully predicted NMR parameters like the nitrogen chemical shift and JCH coupling constants, demonstrating good agreement with experimental results. []
Q4: What are the potential applications of this compound?
A: this compound is recognized as a key intermediate in the synthesis of morphinans, a class of compounds with significant pharmacological activity, including analgesic and antitussive properties. [] Therefore, research on efficient synthesis of CyHEA, such as the reported five-step continuous flow synthesis, is crucial for developing new and improved routes to these valuable pharmaceuticals. []
Q5: Can you provide information on the structure-activity relationship (SAR) of this compound?
A: While detailed SAR studies specifically for CyHEA are limited in the provided research, the interaction with DBM provides some insights. [] The cyclic structure and conjugated double bond are essential for both substrate activity and mechanism-based inhibition. [] Modifications affecting these features are likely to significantly impact its interaction with DBM. Further research is needed to comprehensively understand the impact of structural changes on other biological activities of CyHEA.
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